molecular formula C14H20ClNO2 B8771153 L-threo-Methylphenidate hydrochloride CAS No. 29419-95-2

L-threo-Methylphenidate hydrochloride

Cat. No. B8771153
CAS RN: 29419-95-2
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A central nervous system stimulant used most commonly in the treatment of ATTENTION DEFICIT DISORDER in children and for NARCOLEPSY. Its mechanisms appear to be similar to those of DEXTROAMPHETAMINE. The d-isomer of this drug is referred to as DEXMETHYLPHENIDATE HYDROCHLORIDE.

properties

CAS RN

29419-95-2

Product Name

L-threo-Methylphenidate hydrochloride

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

JUMYIBMBTDDLNG-QNTKWALQSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel, 100 gm methylphenidate, 1000 ml isopropyl alcohol were mixed at 30 to 35° C., cool the mixture to 10 to 15° C. To this mixture Isopropanol hydrochloride solution (18-20% HCl (dry) in isopropyl alcohol) was added by maintaining the reaction mass below 15° C. This was maintained for about 5 hours at 30° C., cooled to 10° C. and filtered to isolate methylphenidate hydrochloride. The precipitate was washed with isopropyl alcohol and dried at 60 to 70° C.
Name
methylphenidate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Isopropanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylphenidate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-threo-Methylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
L-threo-Methylphenidate hydrochloride
Reactant of Route 3
Reactant of Route 3
L-threo-Methylphenidate hydrochloride
Reactant of Route 4
Reactant of Route 4
L-threo-Methylphenidate hydrochloride
Reactant of Route 5
Reactant of Route 5
L-threo-Methylphenidate hydrochloride
Reactant of Route 6
Reactant of Route 6
L-threo-Methylphenidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.